6-Hydroxy-TSU-68
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Overview
Description
6-Hydroxy-TSU-68 is a derivative of TSU-68, which is a low molecular weight inhibitor of tyrosine kinases for vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor β, and fibroblast growth factor receptor 1 . It is a metabolite of the biotransformation pathway of TSU-68 in human liver microsomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxy-TSU-68 is synthesized through the biotransformation of TSU-68 in human liver microsomes . The hydroxylation process is self-induced, representing the hydroxylation level of TSU-68 .
Industrial Production Methods: Currently, there is no detailed information available on the industrial production methods of this compound. It is primarily produced for research purposes .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-TSU-68 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-Hydroxy-TSU-68 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving the metabolism of TSU-68.
Biology: Investigated for its role in the biotransformation of TSU-68 in human liver microsomes.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research due to its inhibition of tyrosine kinases
Industry: Utilized in the development of new therapeutic agents targeting tyrosine kinases.
Mechanism of Action
6-Hydroxy-TSU-68 exerts its effects by inhibiting tyrosine kinases, specifically targeting vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor β, and fibroblast growth factor receptor 1 . These receptors play crucial roles in angiogenesis, making this compound a potential antiangiogenic agent .
Comparison with Similar Compounds
TSU-68: The parent compound, also a tyrosine kinase inhibitor.
Other Hydroxylated Derivatives: Compounds with similar hydroxylation patterns.
Uniqueness: 6-Hydroxy-TSU-68 is unique due to its specific hydroxylation pattern, which is a result of the biotransformation of TSU-68 in human liver microsomes . This hydroxylation enhances its inhibitory effects on tyrosine kinases, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H18N2O4 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-[5-[(Z)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O4/c1-9-12(5-6-17(22)23)10(2)19-15(9)8-14-13-4-3-11(21)7-16(13)20-18(14)24/h3-4,7-8,19,21H,5-6H2,1-2H3,(H,20,24)(H,22,23)/b14-8- |
InChI Key |
YEVBDKUJUCJAMN-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)O)NC2=O |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)O)NC2=O |
Origin of Product |
United States |
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